N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a phenoxymethyl moiety. This compound belongs to a class of sulfur-containing triazole derivatives, which are frequently explored for their bioactivity due to the electron-rich triazole ring and sulfanyl bridge, which enhance interactions with biological targets .
Properties
CAS No. |
539808-40-7 |
|---|---|
Molecular Formula |
C26H26N4O3S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-18-8-7-11-23(19(18)2)27-25(31)17-34-26-29-28-24(16-33-22-9-5-4-6-10-22)30(26)20-12-14-21(32-3)15-13-20/h4-15H,16-17H2,1-3H3,(H,27,31) |
InChI Key |
HUJZDDQHPQMFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The starting materials might include 2,3-dimethylaniline, 4-methoxybenzaldehyde, and phenoxymethyl chloride
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, studies on lung cancer cell lines such as A549 and HCC827 show promising results with IC50 values indicating effective cytotoxicity against these cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It is believed to disrupt microbial growth by inhibiting DNA-dependent enzymes and binding to microbial DNA. This mode of action is critical in combating infections caused by resistant strains of bacteria .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate readily available reagents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), confirming the structural integrity of the synthesized compound .
Case Studies
- Anticancer Activity in Specific Cell Lines :
- A study evaluated the effectiveness of the compound against multiple cancer cell lines (e.g., A549 and HCC827). Results indicated a significant reduction in cell viability at specific concentrations.
- Antimicrobial Efficacy Testing :
- Experimental data demonstrated that the compound effectively inhibited growth in certain bacterial strains. The mechanism was linked to its interaction with DNA synthesis pathways.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to specific molecular targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and methyl groups (e.g., ) enhance lipophilicity, while chlorine () and trifluoromethyl () substituents improve metabolic stability.
- Side Chain Diversity : The acetamide substituent ranges from simple methylphenyl () to complex trifluoromethylphenyl (), affecting target selectivity.
Physicochemical and Spectral Properties
Infrared (IR) and nuclear magnetic resonance (NMR) data highlight functional group characteristics:
- Target Compound : Expected IR peaks include C=O stretch (~1669 cm⁻¹, acetamide) and C=N stretch (~1537 cm⁻¹, triazole), consistent with similar derivatives .
- N-(2-Methyl-5-Nitrophenyl) Derivative () : IR peaks at 1669 cm⁻¹ (C=O), 1537 cm⁻¹ (C=N), and 681 cm⁻¹ (C-S) confirm structural integrity.
- 2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides (): ¹H NMR data (e.g., aromatic protons at δ 7.2–8.1 ppm) align with triazole-thioacetamide scaffolds.
Bioactivity and Pharmacological Potential
- Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (10 mg/kg) showed comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .
- Insecticidal and Antiviral Potential: Triazole-thioacetamides with fluorinated or chlorinated substituents (e.g., ) demonstrate enhanced bioactivity due to improved membrane penetration and target binding .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C26H26N4O3S
- SMILES Notation : CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)C
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study conducted on various synthesized compounds demonstrated that derivatives of triazoles exhibit significant inhibitory effects against multiple cancer cell lines. Although specific data for our compound is limited, related triazole derivatives have shown promising results.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | HCT-116 | 0.80 |
These findings suggest that compounds with similar structural features to this compound may also possess significant anticancer properties.
Antimicrobial Activity
The antimicrobial properties of the compound have been explored in various studies. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Although specific studies on this compound are scarce, related compounds have shown effectiveness against resistant strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Moderate activity | |
| Escherichia coli | Variable effectiveness |
Case Studies and Research Findings
- Anticancer Studies : A review summarized the anticancer activities of various triazole derivatives, indicating that compounds with similar structures can effectively inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Studies : Research on related thiazole and triazole compounds revealed their potential as novel antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
